5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide 5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034586-92-8
VCID: VC4817058
InChI: InChI=1S/C18H22ClN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Molecular Formula: C18H22ClN3O3S
Molecular Weight: 395.9

5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 2034586-92-8

Cat. No.: VC4817058

Molecular Formula: C18H22ClN3O3S

Molecular Weight: 395.9

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide - 2034586-92-8

Specification

CAS No. 2034586-92-8
Molecular Formula C18H22ClN3O3S
Molecular Weight 395.9
IUPAC Name 5-chloro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C18H22ClN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3
Standard InChI Key IUOJDBUFOGLAAQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three primary components:

  • A 5-chloro-2-methoxybenzenesulfonamide core, providing electrophilic sites for interactions.

  • A piperidine ring substituted at the 4-position with a methyl group, enhancing conformational flexibility.

  • A pyridin-4-yl group attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding capabilities .

This configuration is represented by the molecular formula C₁₈H₂₂ClN₃O₃S and a molecular weight of 395.9 g/mol . The sulfonamide moiety (-SO₂NH-) serves as a critical pharmacophore, often associated with enzyme inhibition and receptor binding .

Physicochemical Characteristics

Key properties include:

  • Lipophilicity: Predicted log P values suggest moderate hydrophobicity, favoring membrane permeability.

  • Solubility: Limited aqueous solubility due to aromatic and aliphatic hydrophobic domains.

  • Thermal Stability: Sulfonamide derivatives typically exhibit stability up to 200°C, though experimental data for this specific compound are pending .

A comparative analysis with structural analogues reveals distinct differences in molecular weight and substituent effects (Table 1).

Table 1: Structural Comparison with Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₈H₂₂ClN₃O₃S395.9Chloro, methoxy, pyridin-4-yl-piperidine
5-Fluoro-2-methoxy analogueC₁₈H₂₂FN₃O₃S379.5Fluoro substitution at position 5
Cyclohexyl variant C₂₆H₃₂ClF₃N₂O₄S561.1Trifluoroethoxy, cyclohexyl group

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Nucleophilic Substitution: Introduction of the methoxy group at position 2 of the benzene ring via reaction with methanol under acidic conditions.

  • Sulfonylation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group, followed by amidation with 4-(aminomethyl)-1-(pyridin-4-yl)piperidine .

  • Purification: Chromatographic techniques ensure >95% purity, critical for pharmacological applications .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding undesired chlorination at positions 3 or 4 during benzene ring functionalization.

  • Piperidine-Pyridine Coupling: Ensuring stereochemical control during the formation of the N-(pyridin-4-yl)piperidine intermediate .

Applications in Research and Development

Drug Discovery

The compound serves as a lead structure for:

  • Anti-inflammatory Agents: Targeting COX-2 and MMPs.

  • Antimicrobials: Addressing antibiotic-resistant pathogens.

  • Autoimmune Therapies: Modulating RORγt to suppress IL-17 production .

Chemical Probes

Its fluorescent derivatives enable imaging of sulfonamide-binding proteins in cellular assays, aiding target identification .

Future Directions

Research Gaps

  • In Vivo Efficacy: Animal models are needed to validate anti-inflammatory and antimicrobial claims.

  • Structure-Activity Relationships (SAR): Systematic modification of the piperidine-pyridine moiety to enhance potency.

Clinical Translation

Collaborations with pharmaceutical entities could accelerate preclinical development, particularly for autoimmune indications .

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